AChE1 Inhibition in Anopheles gambiae: 190 nM IC50 Demonstrates Moderate Potency for Vector Control Research
2-(5-Chloro-2-methoxyphenyl)ethanethioamide exhibits an IC50 of 190 nM against acetylcholinesterase 1 (AChE1) extracted from Anopheles gambiae heads [1]. This inhibitory activity is moderate but quantifiable, contrasting with many uncharacterized phenyl ethanethioamide analogs that show no inhibition at 100 μM . The assay employed Ellman's method with acetylthiocholine iodide as substrate over a 60-second measurement period.
| Evidence Dimension | AChE1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 190 nM |
| Comparator Or Baseline | Uncharacterized phenyl ethanethioamide analogs (e.g., certain derivatives from the same chemical series) showing no inhibition at 100 μM |
| Quantified Difference | ~500-fold more potent than inactive analogs |
| Conditions | Anopheles gambiae head extract; acetylthiocholine iodide substrate; 60 sec; Ellman's method |
Why This Matters
This specific inhibitory activity is critical for researchers developing novel insecticides targeting malaria vectors, as it provides a defined starting point for SAR optimization in vector control programs.
- [1] BindingDB. BDBM50252257 (CHEMBL4092186). Affinity Data: IC50 190 nM against Anopheles gambiae AChE1. Accessed 2026. View Source
